(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-20-8-6-18-16(20)27(23,24)14-10-21(11-14)15(22)12-2-4-13(5-3-12)25-17-19-7-9-26-17/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHQBTOMLTZJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Imidazole Ring : Known for its role in various biological processes, imidazole derivatives often exhibit antimicrobial and anticancer properties.
- Azetidine Moiety : This five-membered ring is associated with various pharmacological activities.
- Sulfonyl Group : This functional group is known to enhance the reactivity of compounds and can facilitate interactions with biological targets.
- Thiazole Ring : Commonly found in bioactive compounds, thiazoles are known for their diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 389.5 g/mol.
Antimicrobial Properties
Research indicates that compounds containing imidazole and sulfonyl groups often exhibit significant antimicrobial activity. For example, derivatives of imidazole have been shown to inhibit bacterial growth by disrupting DNA synthesis and metabolic processes. The presence of the azetidine ring may further enhance these effects, suggesting potential applications as new antibiotics or antifungal agents.
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Compounds similar to this one have been explored for their ability to modulate pathways involved in cancer progression. The imidazole component is particularly notable for its presence in numerous anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Alterations in the imidazole or azetidine groups can significantly impact the compound's efficacy against various biological targets.
- The introduction of different substituents on the thiazole ring may enhance its interaction with specific enzymes or receptors, potentially increasing its potency as a therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonyl Group : Achieved via sulfonation reactions using sulfonyl chlorides.
- Acylation Reactions : These steps introduce the thiazole and methanone functionalities.
Case Studies and Research Findings
Several studies have explored compounds with similar structures, providing insights into their biological activities:
- Antioxidant Activity : Analogues of related compounds have demonstrated potent antioxidant properties, outperforming standard antioxidants like ascorbic acid in various assays .
- Antiplatelet Activity : Some derivatives have shown significant inhibition of platelet aggregation, suggesting potential applications in cardiovascular therapies .
- In Silico Studies : Molecular docking studies have validated the interactions between these compounds and their biological targets, supporting experimental findings and guiding future modifications for enhanced activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Azetidine vs. Larger Rings : The azetidine core in the target compound may confer improved metabolic stability over diazepane analogues (–15) but could reduce solubility due to reduced conformational flexibility .
Sulfonyl Group Placement : The 1-methylimidazole-sulfonyl moiety likely enhances acidity (pKa ~1–3) compared to phenylsulfonyl derivatives, affecting binding to basic residues in biological targets .
Thiazole-Oxy vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
